

A Spectroscopic Comparison of 2,3-Hexadiene and 2,4-Hexadiene Isomers

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Compound of Interest

Compound Name: 2,3-Hexadiene

Cat. No.: B15497121

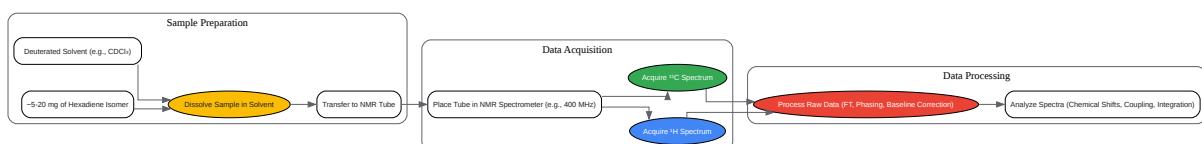
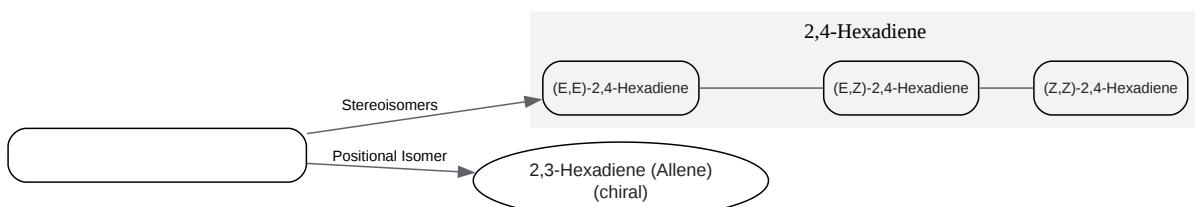
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A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of **2,3-hexadiene** and the stereoisomers of 2,4-hexadiene. This document provides a detailed comparison of their ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data, supported by experimental protocols.

The isomers of hexadiene, specifically the allene **2,3-hexadiene** and the conjugated diene 2,4-hexadiene, present distinct spectroscopic features owing to their different structural arrangements. 2,4-hexadiene exists as three stereoisomers: (E,E)-2,4-hexadiene, (E,Z)-2,4-hexadiene, and (Z,Z)-2,4-hexadiene. Understanding the unique spectral fingerprint of each isomer is crucial for their identification and characterization in various chemical applications.

Isomeric Structures

The relationship between these isomers can be visualized as follows:



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